Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 4-nitrobenzaldehyde under appropriate conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines can be used.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction of the nitro group: Forms ethyl 2-amino-4-(4-aminophenyl)-1,3-thiazole-5-carboxylate.
Substitution reactions: Can yield various substituted thiazole derivatives.
Condensation reactions: Forms Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used in the development of antimicrobial, antifungal, and anticancer agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Lacks the nitrophenyl group, making it less versatile in certain reactions.
4-Nitrophenylthiazole derivatives: Similar in structure but may have different functional groups affecting their reactivity and applications.
Uniqueness
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the nitrophenyl and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-11(16)10-9(14-12(13)20-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZQJOZWHWHSDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352243 | |
Record name | Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-50-8 | |
Record name | Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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